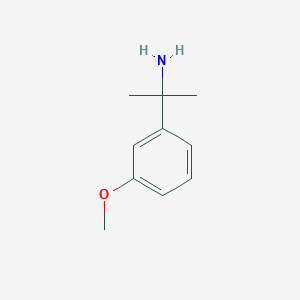

2-(3-Methoxyphenyl)propan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxyphenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-10(2,11)8-5-4-6-9(7-8)12-3/h4-7H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRLZIBKKHJOHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80552375 | |

| Record name | 2-(3-Methoxyphenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109138-28-5 | |

| Record name | 2-(3-Methoxyphenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-Methoxyphenyl)-2-propanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 3 Methoxyphenyl Propan 2 Amine

Established Synthetic Routes to 2-(3-Methoxyphenyl)propan-2-amine and Related Aromatic Amines

Reductive Amination Approaches

Reductive amination is a widely employed method for the synthesis of amines from ketones or aldehydes. wikipedia.orglibretexts.org This process typically involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the corresponding amine. wikipedia.org

One of the earliest and most well-known methods for reductive amination is the Leuckart reaction . wikipedia.orgresearchgate.net This reaction utilizes ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent to convert ketones or aldehydes to amines. wikipedia.org The reaction requires high temperatures, typically between 120 and 185°C. wikipedia.orggoogle.com The mechanism involves the initial formation of an iminium ion, which is then reduced by formate. wikipedia.org While effective, the high temperatures and long reaction times can be a drawback. google.com

More contemporary reductive amination procedures often employ milder and more selective reducing agents. Common reagents include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which can selectively reduce the imine intermediate in the presence of the starting carbonyl compound. masterorganicchemistry.com Catalytic hydrogenation over platinum, palladium, or nickel catalysts is another effective direct reductive amination method. wikipedia.orgresearchgate.net These modern approaches offer the advantage of one-pot synthesis under milder conditions, contributing to greener chemistry. wikipedia.orgresearchgate.net For the synthesis of this compound, the starting material would be 3-methoxyacetophenone.

The synthesis of α-phenylethylamine from acetophenone (B1666503) using Raney nickel as a catalyst in the presence of ammonia (B1221849) and hydrogen gas serves as a classic example of this type of transformation. orgsyn.org A similar strategy can be applied to 3-methoxyacetophenone to yield this compound. A bimetallic Co/Sc catalyst has also been shown to be effective for the synthesis of primary amines from ketones and ammonia. researchgate.net

| Reaction | Reagents | Key Features |

| Leuckart Reaction | Ammonium formate or formamide | High temperatures, one-step process. wikipedia.orggoogle.com |

| Catalytic Hydrogenation | H2, Metal catalyst (Pt, Pd, Ni) | Milder conditions, often one-pot. wikipedia.orgresearchgate.net |

| Hydride Reduction | NaBH3CN, NaBH(OAc)3 | High selectivity for imine reduction. masterorganicchemistry.com |

Nucleophilic Substitution and Alkylation Techniques

Nucleophilic substitution and alkylation reactions represent another fundamental approach to amine synthesis. However, direct alkylation of amines with alkyl halides can be difficult to control, often leading to over-alkylation and the formation of mixtures of primary, secondary, and tertiary amines. masterorganicchemistry.com

A more controlled approach involves the use of specific aminating agents. For instance, a tandem reductive amination/intermolecular nucleophilic aromatic substitution (SNAr) sequence has been developed for the synthesis of amines containing a pyrimidine (B1678525) ring. nih.gov While not directly applicable to this compound, this illustrates the creative use of nucleophilic substitution in amine synthesis.

Mannich Reaction Strategies for Analogous Structures

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. wikipedia.orgnih.govbyjus.com The product, known as a Mannich base, is a β-amino-carbonyl compound. wikipedia.org This reaction is a cornerstone in organic synthesis for creating carbon-carbon bonds and introducing an aminoalkyl group into a molecule. ias.ac.in

The mechanism begins with the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile. wikipedia.org This iminium ion reacts with an enolizable carbonyl compound to form the Mannich base. wikipedia.org The reaction is versatile and has been employed in the synthesis of numerous biologically active molecules, including antimalarials and anticancer agents. nih.govias.ac.in For example, the reaction of eugenol (B1671780) with formaldehyde (B43269) and propylamine (B44156) yields a benzoxazine (B1645224) derivative. scitepress.org While not a direct route to this compound, the Mannich reaction is a powerful tool for synthesizing structurally related phenylethylamines and other amino compounds. mdpi.com

Grignard Reaction Pathways in the Synthesis of Related Compounds

Grignard reagents, organomagnesium halides (R-Mg-X), are potent nucleophiles used extensively in organic synthesis for forming new carbon-carbon bonds. leah4sci.comadichemistry.com They readily react with a variety of electrophiles, including carbonyl compounds and nitriles. adichemistry.commasterorganicchemistry.com

The reaction of a Grignard reagent with a nitrile provides a pathway to ketones after hydrolysis, or to primary amines upon reduction of the intermediate imine. A one-pot method involves the addition of a Grignard reagent to a nitrile, followed by in-situ reduction of the resulting imine with reagents like lithium aluminum hydride or sodium metal in alcohol. olemiss.edu For the synthesis of a compound like this compound, one could envision the reaction of 3-methoxybenzonitrile (B145857) with methylmagnesium bromide, followed by reduction.

It's important to note that Grignard reagents are also strong bases and will react with acidic protons, such as those on primary and secondary amines. quora.com Therefore, direct reaction with ammonia or primary amines is not a viable route for primary amine synthesis, as it leads to the formation of an alkane. quora.comstackexchange.com However, specialized electrophilic aminating agents have been developed to overcome this limitation, allowing for the synthesis of primary amines from Grignard reagents. organic-chemistry.org

Chemoenzymatic and Biocatalytic Synthesis of Enantiopure this compound and Derivatives

The demand for enantiomerically pure amines in the pharmaceutical industry has driven the development of chemoenzymatic and biocatalytic methods. researchgate.net These approaches offer high stereoselectivity under mild reaction conditions. nih.govresearchgate.net

Transaminase-Mediated Asymmetric Synthesis from Prochiral Ketones

Transaminases (TAs), particularly ω-transaminases (ω-TAs) or amine transaminases (ATAs), have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govworktribe.commbl.or.kr These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amino donor (like isopropylamine (B41738) or alanine) to a ketone substrate, yielding a chiral amine with high enantiomeric excess. mbl.or.krresearchgate.net This method is highly attractive as it can theoretically achieve a 100% yield of the desired enantiopure amine. researchgate.netmdpi.com

The application of transaminases has been successfully demonstrated for a wide range of substrates, including the synthesis of precursors for drugs like sitagliptin. nih.gov Research has focused on discovering new transaminases through screening and database mining, as well as improving existing enzymes through protein engineering to enhance their stability, substrate scope, and activity. nih.govdiva-portal.orgnih.gov

For the synthesis of enantiopure this compound, a suitable (R)- or (S)-selective transaminase would be used to catalyze the amination of 3-methoxyacetophenone. For instance, an (R)-selective transaminase from Arthrobacter sp. has been used to synthesize (R)-1-(3-methoxyphenyl)ethylamine from the corresponding ketone. acs.org Immobilized whole-cell biocatalysts containing transaminases have also been effectively used for the synthesis of enantiopure 1-arylpropan-2-amines. rsc.orgnih.gov These biocatalytic systems offer advantages such as simplified enzyme purification and the potential for reuse. nih.gov

| Enzyme Type | Reaction Type | Substrate Example | Product Example | Key Advantage |

| (R)-Transaminase | Asymmetric Synthesis | 3-Methoxyacetophenone | (R)-2-(3-Methoxyphenyl)propan-2-amine | High enantioselectivity (>99% ee). acs.orgrsc.org |

| (S)-Transaminase | Kinetic Resolution | Racemic this compound | (S)-2-(3-Methoxyphenyl)propan-2-amine | Access to the other enantiomer. rsc.org |

The development of robust and efficient transaminases continues to be an active area of research, promising more sustainable and selective routes to valuable chiral amines. rug.nlfrontiersin.orgnih.gov

Optimization of Conversion and Enantiomeric Excess

There is no specific information available in the reviewed literature regarding the optimization of conversion and enantiomeric excess for the synthesis of this compound.

Biocatalytic methods, such as transamination, are commonly employed for the asymmetric synthesis of chiral amines from prochiral ketones. These processes are typically optimized by adjusting parameters like pH, temperature, substrate and biocatalyst concentration, and the choice of amine donor. For related compounds, scientists have developed high-productivity biocatalytic processes that achieve high enantiomeric excess (>99%) and conversion rates (97%) in short reaction times. However, specific data for this compound is not documented.

Application of Immobilized Whole-Cell Biocatalysts

The application of immobilized whole-cell biocatalysts for the synthesis of this compound has not been specifically described in the scientific literature.

Generally, whole-cell biocatalysis is a robust method that leverages enzymes within their natural cellular environment, which can enhance stability and cofactor regeneration. Immobilization techniques, such as entrapment in sol-gel matrices or encapsulation, are used to improve catalyst reusability, stability, and suitability for continuous-flow reactors. mdpi.comnih.gov Studies on other aromatic amines have shown that immobilized whole-cell transaminases can be effectively used for kinetic resolutions in both batch and continuous-flow systems, providing access to enantiomerically pure amines. mdpi.com These established techniques represent a potential but as-yet undocumented strategy for the synthesis of this compound.

Kinetic Resolution of Racemic this compound using Lipases

No studies detailing the kinetic resolution of racemic this compound using lipases were found in the reviewed literature.

Lipases are highly versatile and widely used enzymes for the kinetic resolution of racemic alcohols and amines. researchgate.net The process typically involves enantioselective acylation, where a lipase (B570770) preferentially acylates one enantiomer of the amine, allowing for the separation of the acylated amine from the unreacted enantiomer. The efficiency of the resolution is dependent on the choice of lipase, solvent, and acylating agent. researchgate.net While this method has been successfully applied to a wide range of racemic amines, specific protocols, conversion rates, or enantiomeric excess values for this compound are not available. Research on similar structures, such as rac-2-(3-Methoxy-4-methylphenyl)propan-1-ol, has demonstrated the feasibility of lipase-catalyzed resolution, achieving moderate enantioselectivity. researchgate.net

Advanced Chemical Transformations and Derivatization Strategies

Amine Group Derivatizations (e.g., Schiff Base Formation, Alkylation)

Specific examples of amine group derivatizations for this compound are not documented. The primary amine group is expected to undergo standard reactions such as:

Schiff Base Formation: Reaction with aldehydes or ketones to form the corresponding imines. This is a common reaction for primary amines, but specific examples involving this compound are not published.

Alkylation: Reaction with alkyl halides to produce secondary, tertiary, or even quaternary ammonium salts.

While the general reactivity is predictable, detailed studies or specific protocols for this compound are absent from the literature.

Aromatic Ring Functionalization (e.g., Electrophilic Substitution)

There is no information available regarding the functionalization of the aromatic ring of this compound. The methoxy (B1213986) group and the propan-2-amine group would act as ortho-, para-directing and ortho-, para-directing activators, respectively, in electrophilic aromatic substitution reactions. However, the steric hindrance from the bulky propan-2-amine group would likely influence the regioselectivity of such reactions. No experimental data has been published to confirm these outcomes.

Modifications of the Methoxy Moiety

No research detailing the specific modification of the methoxy group in this compound has been found. A common modification for a methoxy group on an aromatic ring is demethylation to the corresponding phenol, typically achieved using strong acids like HBr or reagents such as boron tribromide (BBr₃). However, the application of this reaction to this compound has not been reported.

Pharmacological Investigations and Target Elucidation of 2 3 Methoxyphenyl Propan 2 Amine

In Vitro Pharmacological Profiling

The in vitro pharmacological profile of 2-(3-Methoxyphenyl)propan-2-amine is not extensively documented in publicly available scientific literature. However, by examining structurally similar compounds, potential areas of biological activity can be inferred.

To illustrate the type of data generated in such studies, the following table presents hypothetical binding affinities for related compounds at various receptors.

| Receptor | Compound A (Hypothetical) | Compound B (Hypothetical) |

| 5-HT1A | Ki = 50 nM | Ki = 150 nM |

| 5-HT2A | Ki = 25 nM | Ki = 75 nM |

| α1A-adrenergic | Ki = 200 nM | Ki = 500 nM |

| Dopamine (B1211576) D2 | Ki > 1000 nM | Ki > 1000 nM |

| Ki represents the inhibition constant, indicating the concentration of the ligand required to occupy 50% of the receptors in vitro. Lower Ki values indicate higher binding affinity. |

It is important to note that these are illustrative values for related structures and not actual data for this compound. Further empirical studies are required to determine its specific receptor binding profile and functional activity as an agonist, antagonist, or allosteric modulator.

There is a lack of specific studies investigating the direct effects of this compound on enzyme activity. Compounds with similar chemical structures have been known to interact with enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO). However, without experimental data, the inhibitory or activating potential of this compound against specific enzymes remains speculative.

Specific data on the modulation of cellular pathways by this compound is not available in the current body of scientific literature. Research into the downstream effects of receptor binding and enzyme modulation would be necessary to elucidate its impact on intracellular signaling cascades, gene expression, and other cellular functions.

Preclinical Pharmacological Evaluation of this compound in Animal Models

Preclinical studies in animal models are essential for understanding the physiological and behavioral effects of a compound. As of the latest review of scientific literature, specific preclinical evaluations of this compound are not documented. The following sections outline potential areas of investigation based on the pharmacology of structurally related compounds.

Given the structural similarities to known psychoactive compounds, a primary focus of preclinical investigation for this compound would be its interaction with key neurotransmitter systems. The serotonergic and dopaminergic systems are of particular interest due to their crucial roles in mood, cognition, and behavior.

Animal models of depression and anxiety are often used to assess the potential therapeutic effects of compounds that modulate serotonin (B10506) and dopamine. For example, the forced swim test and tail suspension test in rodents are common behavioral paradigms to screen for antidepressant-like activity. Alterations in locomotor activity can also provide insights into stimulant or sedative properties.

Studies have shown that drugs targeting the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin transporter (SERT) can produce antidepressant-like effects in animal models. nih.gov For instance, knockout mice lacking DAT exhibit reduced immobility in the forced swim test, an effect consistent with antidepressant action. nih.gov The interaction of a novel compound with these transporters would be a key area of neuropharmacological investigation. The complex interplay between serotonin and dopamine systems means that a compound could modulate one system directly, leading to downstream effects on the other. nih.gov

The following table illustrates the type of data that could be generated from such preclinical neuropharmacological studies.

| Animal Model | Behavioral Measure | Hypothetical Effect of Compound X |

| Mouse Forced Swim Test | Immobility Time | Decreased |

| Rat Elevated Plus Maze | Time in Open Arms | Increased |

| Mouse Locomotor Activity | Total Distance Traveled | No significant change |

| Microdialysis in Rat Striatum | Extracellular Dopamine | Increased |

| Microdialysis in Rat Prefrontal Cortex | Extracellular Serotonin | Increased |

This table presents hypothetical outcomes for a compound with antidepressant and anxiolytic-like properties and is not based on actual studies of this compound.

The influence of novel chemical entities on metabolic pathways is an important aspect of their preclinical evaluation. While no specific studies have been published on the effects of this compound on metabolism, related compounds have been shown to undergo metabolic transformations in vivo. For instance, the metabolism of 1-(4-hydroxy-3-methoxyphenyl)-2-propanone, a structurally related ketone, has been studied in rats, with metabolites identified in urine. nih.gov

Animal models of metabolic disorders, such as diet-induced obesity in mice, are valuable for investigating a compound's effect on glucose metabolism and insulin (B600854) sensitivity. nih.gov Key parameters measured in such studies include fasting blood glucose, glucose tolerance tests, and insulin levels.

Future research on this compound could explore its potential to modulate pathways involved in energy homeostasis, lipid metabolism, and glucose utilization.

Receptor Modulation Studies utilizing Relevant Animal Models (e.g., Calcium-Sensing Receptors)

Scientific literature available in the public domain does not currently contain specific receptor modulation studies for this compound focusing on the calcium-sensing receptor (CaSR) in animal models. Extensive searches for research investigating the in vivo effects of this particular compound on CaSR activity have not yielded specific experimental data or detailed findings.

While the broader class of compounds known as calcium-sensing receptor modulators has been studied in various animal models, no direct scientific connection or synonymity between this compound and extensively researched CaSR modulators like NPS-2143 or cinacalcet (B1662232) has been established in the retrieved sources. Therefore, a detailed discussion of its specific effects, supported by data tables from animal studies, cannot be provided at this time.

Further research would be necessary to elucidate the potential interactions of this compound with the calcium-sensing receptor and its subsequent physiological effects in animal models.

Structure Activity Relationship Sar Studies of 2 3 Methoxyphenyl Propan 2 Amine Analogs

Influence of Methoxy (B1213986) Group Position and Substitution Patterns on Biological Activity

The position of the methoxy group on the phenyl ring of phenethylamine (B48288) derivatives is a critical determinant of their biological activity, particularly their affinity for various receptors. Studies on a range of phenethylamine analogs have demonstrated that the substitution pattern significantly modulates receptor binding and functional activity.

For instance, in the context of 5-HT₂A receptor binding, the placement of a methoxy group can have varied effects. Research has shown that while a methoxy group at the meta position (as in 2-(3-Methoxyphenyl)propan-2-amine) can be favorable, moving it to other positions can drastically alter affinity. For example, the presence of methoxy groups at the meta and para positions (R⁵–R⁷ in some models) has been shown to exert negative effects on their affinity for the 5-HT₂A receptor. nih.gov Conversely, in other series of compounds, ortho or meta substitutions were found to enhance activity, whereas para substitution reduced it. mdpi.com

In a study of ketamine analogs, which share a substituted phenyl ring structure, it was found that 2- and 3-substituted compounds (ortho and meta) were generally more active as anesthetics than their 4-substituted (para) counterparts. mdpi.com This suggests that the meta position of the methoxy group in this compound is likely a key feature for its specific biological profile. The electronic and steric properties conferred by the meta-methoxy group play a crucial role in the molecule's interaction with its biological targets.

The table below summarizes the general influence of methoxy group positioning on the activity of phenethylamine-like compounds based on findings from various studies.

| Substitution Position | General Effect on Activity | Reference |

| Ortho (2-position) | Generally enhances activity | mdpi.commdpi.com |

| Meta (3-position) | Often enhances or maintains activity | nih.govmdpi.commdpi.com |

| Para (4-position) | Often reduces or has negative effects on activity | nih.govmdpi.com |

These findings underscore the importance of the 3-methoxy substitution for the activity profile of this compound.

Role of Amine Moiety Modifications and Alkyl Chain Substitutions on Biological Properties

Modifications to the amine moiety and the alkyl chain of phenethylamine analogs are well-established strategies for altering their pharmacological properties. These changes can affect potency, selectivity, and pharmacokinetic parameters. mdpi.com

Amine Moiety Modifications: Altering the primary amine of phenethylamine derivatives can lead to significant changes in biological activity. While converting a primary amine to a secondary amine was traditionally thought to decrease 5-HT₂A receptor activity, N-benzyl substitution has been identified as an exception, often increasing both affinity and potency. mdpi.com The introduction of larger N-alkyl or N-benzyl groups can influence how the ligand fits into the receptor's binding pocket, potentially accessing additional interaction sites.

Alkyl Chain Substitutions: Substitutions on the α-carbon of the ethylamine (B1201723) chain are particularly influential. The presence of an α-methyl group, as in the "propan-2-amine" structure, is a defining feature of amphetamine-type compounds. researchgate.net This substitution can have several effects, including:

Increased metabolic stability: The α-methyl group can protect the molecule from degradation by enzymes like monoamine oxidase (MAO). mdpi.com

Altered receptor interactions: The steric bulk of the methyl group can influence the molecule's orientation within the binding site.

Changes in dopaminergic activity: Elongation of the alkyl chain at this position has been linked to a decrease in influence on dopaminergic pathways. mdpi.comresearchgate.net

Conformational studies on phenethylamine hallucinogens have highlighted the critical role of α-alkyl substitution in defining the molecule's preferred shape and, consequently, its interaction with receptors. researchgate.net

The following table illustrates the impact of these modifications on phenethylamine derivatives.

| Modification | Effect on Biological Properties | Reference |

| N-Alkylation (Amine) | Can shift pharmacokinetic parameters; may increase or decrease activity depending on the substituent. | mdpi.com |

| N-Benzylation (Amine) | Can increase affinity and potency at 5-HT₂ receptors. | mdpi.com |

| α-Methyl Substitution (Alkyl Chain) | Increases metabolic stability; influences receptor binding and dopaminergic activity. | mdpi.comresearchgate.netresearchgate.net |

| Alkyl Chain Elongation | Can decrease dopaminergic pathway influence. | mdpi.comresearchgate.net |

These structure-activity relationships demonstrate that the specific combination of a primary amine and an α,α-dimethyl substitution in this compound is crucial for its distinct biological characteristics.

Stereochemical Aspects of Structure-Activity Relationships

Stereochemistry is a fundamental factor in the biological activity of many chiral phenethylamine derivatives. The spatial arrangement of substituents can lead to significant differences in receptor affinity and efficacy between enantiomers. nih.gov For many centrally active phenethylamines, biological activity resides primarily in a single enantiomer. nih.gov

In the case of amphetamine and its analogs, the (S)-enantiomer is typically more potent than the (R)-enantiomer. The stereocenter at the α-carbon dictates the orientation of the phenyl ring and the amine group, which is crucial for optimal interaction with the chiral environment of the receptor binding site.

For conformationally restricted analogs of phenethylamines, the agonist potency at receptors like the 5-HT₂A receptor is highly dependent on the spatial orientation of the ethylamine chain, with bioactivity often residing in a single enantiomer. nih.gov Similarly, studies on hydroxy derivatives of related compounds have shown a significant difference in binding affinity depending on the stereochemistry of the hydroxy group, which was explained by the energetically favorable conformations of each stereoisomer. nih.gov

Although this compound itself is achiral due to the two methyl groups on the α-carbon, understanding the stereochemistry of related chiral analogs provides insight into the stringent spatial requirements of its biological targets. The presence of two α-methyl groups instead of one removes the chiral center, but the principles of how substituent orientation affects receptor interaction remain relevant for understanding its binding mode.

Conformational Analysis and Identification of Bioactive Conformations

The biological activity of a flexible molecule like this compound is determined by the specific three-dimensional conformation it adopts when binding to its target receptor, known as the bioactive conformation. nih.gov Conformational analysis aims to identify the low-energy, stable conformations of a molecule and propose which of these is responsible for its biological effects. nih.govmdpi.com

Computational methods, such as systematic searches and molecular dynamics, are often employed to explore the conformational landscape of phenethylamine analogs. nih.gov These studies analyze the relative orientations of the phenyl ring and the amino group, which are crucial for receptor interaction. The flexibility of the ethylamine chain allows the molecule to adopt various shapes, but only a subset of these will be complementary to the receptor's binding site.

For a series of 2-[2-(3-methoxyphenyl)ethyl]phenoxyalkylamines, conformational analysis was used to explain differences in 5-HT₂ receptor binding affinity. nih.gov The study confirmed that differences in the distance between the amine nitrogen and an ether oxygen atom correlated with binding affinity. A probable active conformation was even proposed by superimposing stable conformations onto the rigid structure of a known antagonist, mianserin. nih.gov Such analyses indicate that specific spatial relationships between key functional groups are required for high-affinity binding.

The inherent flexibility of a molecule is essential for its activity, allowing it to adapt to the binding site. nih.gov For this compound, the key conformational features would include the torsion angles defining the orientation of the 3-methoxyphenyl (B12655295) group relative to the propan-2-amine side chain. Identifying the lowest energy conformations provides a structural basis for understanding how it interacts with its biological targets. mdpi.com

Metabolic Pathways and Biotransformation Studies of 2 3 Methoxyphenyl Propan 2 Amine

In Vitro Metabolic Studies

In vitro studies are essential for predicting a compound's metabolic fate in the body. These experiments utilize subcellular fractions, such as liver microsomes, to observe metabolic reactions in a controlled laboratory setting. However, specific research detailing the in vitro metabolism of 2-(3-Methoxyphenyl)propan-2-amine is not extensively documented in publicly available scientific literature. The following sections outline the standard investigative approaches that would be used for such a compound.

Human hepatic microsomal extracts, which contain a high concentration of drug-metabolizing enzymes, are the standard tool for early in vitro metabolic profiling. In a typical study, the parent compound, this compound, would be incubated with these microsomes along with necessary cofactors. The primary goal is to determine the compound's metabolic stability and to generate metabolites for structural identification. Despite the commonality of this method, specific data from the incubation of this compound with human hepatic microsomes are not available in published research.

Phase I metabolism typically involves the introduction or unmasking of polar functional groups through reactions like oxidation, reduction, and hydrolysis. For a compound with the structure of this compound, the anticipated Phase I reactions would include:

O-dealkylation: The methoxy (B1213986) group (-OCH₃) on the phenyl ring is a prime target for O-dealkylation, which would remove the methyl group to form a phenolic metabolite, 3-(2-aminopropan-2-yl)phenol.

Hydroxylation: A hydroxyl group (-OH) could be added to the phenyl ring (aromatic hydroxylation) at positions ortho or para to the existing substituents.

While these pathways are chemically plausible, specific studies confirming the formation of these particular Phase I metabolites for this compound have not been reported.

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. The primary Phase II reactions are:

Glucuronidation: This involves the attachment of glucuronic acid to a suitable functional group. The hydroxyl group of the O-desmethyl metabolite would be an ideal site for glucuronidation.

Sulfation: This is the conjugation of a sulfate (B86663) group. Like glucuronidation, this reaction would likely occur on the phenolic metabolite formed during Phase I.

There is currently no specific published data identifying glucuronide or sulfate conjugates of this compound or its metabolites.

Identifying the specific enzymes responsible for a compound's metabolism is crucial for predicting potential drug-drug interactions.

Cytochrome P450 (CYP) Isoenzymes: These are the primary enzymes driving Phase I oxidative metabolism. Reaction phenotyping studies using a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) would be necessary to determine which specific isoenzymes catalyze the O-dealkylation and hydroxylation of this compound. Such characterization has not been documented for this compound.

Uridine Diphosphate Glucuronosyltransferase (UGT) Isoenzymes: These enzymes mediate glucuronidation. If a phenolic metabolite is formed, studies with recombinant UGTs (e.g., UGT1A1, UGT1A9, UGT2B7) would be needed to identify the specific isoforms involved in its conjugation. This information is not available for this compound.

A summary of the hypothetical metabolic reactions and the enzyme families that would catalyze them is presented below.

| Metabolic Phase | Reaction Type | Potential Metabolite | Enzyme Family |

| Phase I | O-dealkylation | 3-(2-aminopropan-2-yl)phenol | Cytochrome P450 (CYP) |

| Phase I | Aromatic Hydroxylation | Hydroxylated this compound | Cytochrome P450 (CYP) |

| Phase II | Glucuronidation | Phenolic glucuronide conjugate | Uridine Diphosphate Glucuronosyltransferase (UGT) |

| Phase II | Sulfation | Phenolic sulfate conjugate | Sulfotransferase (SULT) |

This table represents predicted metabolic pathways. No published studies have confirmed these specific reactions for this compound.

Preclinical Metabolic Models for Biotransformation Research

Preclinical animal models are used to understand a compound's metabolism in a whole-organism system before human studies. Commonly used models include rats and, more recently, zebrafish larvae, which offer high-throughput screening capabilities. However, there are no published biotransformation studies for this compound using rat, zebrafish larvae, or other preclinical models. Research in this area would be required to understand the compound's full metabolic profile and its relevance to in vivo systems.

Analytical Research for Characterization and Detection of 2 3 Methoxyphenyl Propan 2 Amine

Spectroscopic Characterization Techniques

Spectroscopic methods provide foundational information about the molecular structure of 2-(3-Methoxyphenyl)propan-2-amine by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of this compound. By analyzing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's carbon-hydrogen framework can be constructed.

¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons on the methoxyphenyl ring, the methyl protons, the methoxy (B1213986) protons, and the amine protons. The aromatic protons would typically appear as a complex multiplet in the downfield region (around 6.8-7.3 ppm). The six protons of the two methyl groups would likely appear as a singlet further upfield, and the three protons of the methoxy group would also present as a singlet, typically around 3.8 ppm. rsc.org The two amine protons would show a broad singlet that can exchange with deuterium (B1214612) oxide (D₂O), a characteristic that helps in its identification. libretexts.org

¹³C NMR Spectroscopy complements the ¹H NMR data by providing a count of the number of non-equivalent carbon atoms in the molecule. The spectrum of this compound would show distinct signals for each carbon atom in a unique chemical environment. docbrown.info The carbon atoms of the aromatic ring would resonate in the downfield region (typically 110-160 ppm), with the carbon attached to the methoxy group being significantly affected. The quaternary carbon bonded to the amine group and the two methyl groups would have a characteristic chemical shift, as would the carbon atoms of the two equivalent methyl groups and the methoxy group carbon. rsc.orgdocbrown.info

Interactive Data Table: Predicted NMR Data for this compound

| Atom Type | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Aromatic CH | ~ 6.8 - 7.3 ppm (m) | ~ 110 - 160 ppm |

| -C(CH₃)₂ | ~ 1.5 ppm (s, 6H) | ~ 25-30 ppm |

| -OCH₃ | ~ 3.8 ppm (s, 3H) | ~ 55 ppm |

| -NH₂ | ~ 1.6 ppm (s, broad, 2H) | - |

| Quaternary C | - | ~ 50-60 ppm |

| C-O (aromatic) | - | ~ 159 ppm |

Note: (s) = singlet, (m) = multiplet. Chemical shifts (ppm) are referenced to tetramethylsilane (B1202638) (TMS) and can vary based on solvent and concentration.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would display characteristic absorption bands that confirm its key structural features.

As a primary amine, this compound is expected to show two N-H stretching vibrations in the region of 3400-3250 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the -NH₂ group. orgchemboulder.com Another characteristic band for primary amines is the N-H bending (scissoring) vibration, which appears in the 1650-1580 cm⁻¹ region. orgchemboulder.com The presence of the aromatic ring will give rise to C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region. The C-N stretching vibration of the aliphatic amine portion is expected in the 1250-1020 cm⁻¹ range. orgchemboulder.com Furthermore, the methoxy group (-OCH₃) will be evidenced by a strong C-O stretching band, typically around 1250-1200 cm⁻¹ and 1050-1000 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine (-NH₂) | N-H Stretch | 3400 - 3250 (two bands) | Medium |

| Amine (-NH₂) | N-H Bend | 1650 - 1580 | Medium |

| Aromatic Ring | C-H Stretch | > 3000 | Variable |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Variable |

| Aliphatic C-H | C-H Stretch | < 3000 | Medium-Strong |

| Methoxy (-OCH₃) | C-O Stretch | 1250 - 1200 & 1050 - 1000 | Strong |

| Aliphatic Amine | C-N Stretch | 1250 - 1020 | Weak-Medium |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. In the case of this compound, the presence of the methoxyphenyl chromophore is the dominant feature in its UV-Vis spectrum. Simple alkylamines absorb in a region around 200 nm, which is often of limited utility. libretexts.org However, for arylamines, the interaction of the lone pair of electrons on the nitrogen atom with the π-electron system of the aromatic ring leads to a bathochromic shift (a shift to longer wavelengths) of the benzene (B151609) ring's absorption. libretexts.org For instance, aniline (B41778) has a λₘₐₓ of around 280 nm, compared to benzene's at 256 nm. libretexts.org Therefore, this compound is expected to show a primary absorption band in the region of 270-280 nm, with a possible secondary band at a shorter wavelength. The exact position and intensity of the absorption maxima can be influenced by the solvent polarity.

Mass Spectrometry for Compound Identification and Metabolite Profiling

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for determining the molecular weight of a compound, elucidating its structure through fragmentation patterns, and quantifying its presence in complex mixtures.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of an ion, which is a powerful tool for identifying unknown compounds and confirming the identity of known ones. The exact mass of this compound (C₁₀H₁₅NO) is 165.11536 g/mol . HRMS can be used to screen for the presence of this compound in complex matrices by extracting the ion corresponding to this exact mass.

Interactive Data Table: Exact Mass Information for this compound

| Compound | Molecular Formula | Monoisotopic Mass (Da) |

| This compound | C₁₀H₁₅NO | 165.11536 |

| Protonated Molecule [M+H]⁺ | C₁₀H₁₆NO⁺ | 166.12319 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. This is the technique of choice for the detection and quantification of this compound and its metabolites in biological fluids like urine and plasma, as well as in environmental samples. mdpi.comresearchgate.net

In an LC-MS/MS analysis, the sample is first injected into an LC system where the components are separated based on their physicochemical properties (e.g., polarity, size). As each component elutes from the LC column, it enters the mass spectrometer. In the MS, the molecules are ionized, and a specific precursor ion (e.g., the protonated molecule of this compound, m/z 166.1) is selected. This precursor ion is then fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity for quantitative analysis. mdpi.com

The metabolic fate of this compound can also be investigated using LC-MS/MS. Common metabolic pathways for similar compounds include O-demethylation, hydroxylation of the aromatic ring, and N-dealkylation, as well as combinations of these transformations. nih.gov By targeting the predicted masses of potential metabolites, LC-MS/MS can be used to create a comprehensive metabolic profile.

Gas Chromatography-Mass Spectrometry (GC-MS) in Screening and Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the screening and unequivocal identification of novel psychoactive substances (NPS), including phenethylamine (B48288) derivatives like this compound. nih.govchemrxiv.org This powerful hyphenated technique combines the superior separation capabilities of gas chromatography with the precise mass analysis of mass spectrometry, providing a high degree of confidence in analytical results. nih.gov

In a typical GC-MS analysis, the sample is first vaporized and introduced into a gas chromatograph. Here, the components of the mixture are separated based on their volatility and interaction with a stationary phase within a capillary column. For many NPS, including amphetamine-like substances, derivatization may be employed to improve their thermal stability and chromatographic behavior. spectroscopyonline.com However, methods for underivatized NPS in biological matrices have also been successfully developed. nih.gov Following separation, the eluted compounds enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint.

The mass spectrum of this compound would be expected to exhibit characteristic fragmentation patterns. Based on the structure, key fragments would likely arise from the cleavage of the bond between the isopropylamine (B41738) side chain and the methoxyphenyl ring, as well as fragmentation of the amine group itself. For instance, the mass spectrum of the related compound propan-2-amine shows a prominent base peak at m/z 44, corresponding to the [CH3CHNH2]+ fragment. docbrown.info For this compound, one would anticipate a significant ion corresponding to the methoxyphenyl moiety and another related to the propan-2-amine portion of the molecule. The molecular ion peak, if observed, would correspond to the exact mass of the compound.

The use of high-resolution mass spectrometry, such as time-of-flight (TOF) detectors, further enhances the screening capabilities by providing highly accurate mass measurements, which aids in the elemental composition determination of unknown compounds. nih.gov GC-MS methods, particularly when coupled with comprehensive spectral libraries and machine learning algorithms, are invaluable for the rapid and reliable screening of unknown substances in seized materials or biological samples. nih.govchemrxiv.org

Chromatographic Methods for Purity and Enantiomeric Excess Determination

The assessment of chemical purity and the determination of the enantiomeric composition are critical aspects of characterizing chiral compounds like this compound. Various chromatographic techniques are employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the enantioseparation of chiral compounds. nih.gov For primary amines such as this compound, direct separation of enantiomers can be achieved using chiral stationary phases (CSPs). nih.gov These CSPs are designed to have stereospecific interactions with the enantiomers, leading to different retention times and thus, separation.

Several types of CSPs are commercially available and have proven effective for amine separation:

Polysaccharide-based CSPs: Columns with coated or immobilized amylose (B160209) or cellulose (B213188) derivatives, such as amylose tris(3,5-dimethylphenylcarbamate), are widely used and have demonstrated broad applicability for a range of chiral compounds. nih.govnih.gov

Cyclodextrin-based CSPs: Native and derivatized cyclodextrins are also effective for separating enantiomers, including amines. nih.govnih.gov

Macrocyclic glycopeptide-based CSPs: Stationary phases like those based on vancomycin (B549263) or teicoplanin offer unique chiral recognition capabilities and are often used for separating polar and ionizable compounds. nih.gov

Cyclofructan-based CSPs: These have shown particular effectiveness for the separation of primary amines. nih.gov

The choice of mobile phase is critical for achieving optimal separation. In many cases, a polar organic mode or reversed-phase mode with mass spectrometry compatible solvents is employed. nih.gov The addition of acidic and basic additives to the mobile phase can significantly influence retention and selectivity. researchgate.net

The following table provides a hypothetical example of chiral HPLC method parameters for the analysis of this compound, based on common practices for similar compounds.

| Parameter | Value |

| Column | Chiralpak® AD-3 (amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 100 mm x 4.6 mm, 3 µm |

| Mobile Phase | Ethanol/2-Propanol (various ratios) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm or Circular Dichroism (CD) |

This table is a hypothetical example and actual conditions would require experimental optimization.

Gas chromatography with chiral stationary phases (chiral GC) is another powerful technique for enantiomeric separation. gcms.cz This method is particularly suitable for volatile and thermally stable compounds. For primary amines, derivatization is often necessary to improve their volatility and chromatographic properties. nih.gov

Common chiral stationary phases for GC are based on derivatized cyclodextrins. gcms.czwiley.com These CSPs, such as those containing heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin, can provide excellent resolution for a variety of chiral amines. wiley.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase.

The determination of enantiomeric excess (ee) is achieved by comparing the peak areas of the two enantiomers in the chromatogram. nih.gov

A hypothetical set of conditions for a chiral GC analysis of derivatized this compound is presented below.

| Parameter | Value |

| Column | Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXm) |

| Dimensions | 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Hydrogen or Helium |

| Oven Program | Isothermal or temperature gradient (e.g., 100°C to 180°C) |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

This table represents a hypothetical example. The compound would first need to be derivatized (e.g., with trifluoroacetic anhydride) and the method optimized.

In cases where direct chiral separation is challenging or for confirmation purposes, the use of chiral derivatizing agents (CDAs) offers an alternative approach. researchgate.netacs.org This indirect method involves reacting the racemic amine with an enantiomerically pure CDA to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral chromatographic column (either HPLC or GC). mdpi.com

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a well-known and widely used CDA for the resolution of primary and secondary amines and amino acids. nih.govresearchgate.net The reaction of Marfey's reagent with the amine enantiomers of this compound would produce two diastereomers that can be readily separated by reversed-phase HPLC. nih.gov The elution order of the diastereomers can often be predicted, which can aid in assigning the absolute configuration of the amine enantiomers. acs.org

Other CDAs that can be used for the chiral analysis of primary amines include:

o-Phthalaldehyde (OPA) in combination with a chiral thiol: This combination forms fluorescent isoindole derivatives, allowing for sensitive detection. nih.govresearchgate.net

1-(9-Fluorenyl)ethyl chloroformate (FLEC): This reagent reacts with primary and secondary amines to form stable diastereomeric carbamates. nih.govnih.gov

The choice of derivatizing agent depends on the specific analyte, the analytical technique being used, and the desired sensitivity. The use of CDAs, especially in conjunction with mass spectrometry, provides a robust method for determining the enantiomeric excess of chiral amines. acs.org

Computational Chemistry and Theoretical Studies of 2 3 Methoxyphenyl Propan 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Geometry Optimization and Conformational Analysis

The first step in most quantum chemical studies is geometry optimization. This process computationally determines the three-dimensional arrangement of atoms that corresponds to the lowest potential energy, known as the equilibrium geometry. For a flexible molecule like 2-(3-Methoxyphenyl)propan-2-amine, which has several rotatable single bonds, a simple optimization is insufficient. Instead, a thorough conformational analysis is required to identify the most stable conformers.

This analysis involves systematically rotating the key dihedral angles—such as those around the C-C bond connecting the phenyl ring to the propane backbone and the C-N bond of the amine group—to explore the molecule's potential energy surface. Methods like the semi-empirical Austin Model 1 (AM1) or more robust DFT methods (e.g., B3LYP) with a suitable basis set (e.g., 6-311G(d,p)) are employed to calculate the energy of each conformation. pjbmb.org.pkdergipark.org.tr The results identify the global minimum energy conformation, which is the most likely structure of the molecule in its ground state, as well as other low-energy conformers that may be biologically relevant. pjbmb.org.pknih.gov The differences in the energetically favorable order of stable conformations can explain relationships between stereochemistry and binding activity. nih.gov

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Global Minimum) | 60° (gauche) | 0.00 | 75.1 |

| 2 | 180° (anti) | 1.25 | 15.5 |

| 3 | -60° (gauche) | 0.98 | 9.4 |

| Note: This data is illustrative and represents typical outputs of a conformational analysis. |

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Frontier Molecular Orbitals)

Once the optimized geometry is obtained, its electronic properties can be analyzed. Frontier Molecular Orbital (FMO) theory is central to this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attacks, respectively.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap suggests that a molecule is highly polarizable and has high chemical reactivity, making it a "soft" molecule. nih.govnih.gov Conversely, a large energy gap indicates high stability and low reactivity, characteristic of a "hard" molecule. nih.gov These parameters are typically calculated using DFT methods like B3LYP. openaccesspub.orgmaterialsciencejournal.org From the HOMO and LUMO energies, other quantum chemical descriptors such as chemical hardness, chemical potential, and electronegativity can be calculated to further characterize the molecule's reactivity. nih.govejosat.com.tr

Table 2: Calculated Electronic Properties of this compound

| Property | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.85 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.25 |

| HOMO-LUMO Energy Gap | ΔE | 5.60 |

| Ionization Potential | I ≈ -EHOMO | 5.85 |

| Electron Affinity | A ≈ -ELUMO | 0.25 |

| Chemical Hardness | η = (I - A) / 2 | 2.80 |

| Electronegativity | χ = (I + A) / 2 | 3.05 |

| Note: This data is hypothetical, based on typical DFT/B3LYP calculations for similar aromatic amines. |

Prediction of Spectroscopic Properties (e.g., NMR and IR Chemical Shifts)

Quantum chemical calculations can accurately predict spectroscopic properties, which serve as a valuable tool for structure verification. After geometry optimization, harmonic vibrational frequency calculations can be performed to predict the infrared (IR) spectrum. openaccesspub.org The calculated frequencies correspond to specific molecular vibrations, such as N-H stretching of the amine group or C-O stretching of the methoxy (B1213986) group. These theoretical values are often multiplied by a scaling factor to correct for approximations in the computational method and to improve agreement with experimental data. dergipark.org.tr

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted. openaccesspub.org The Gauge-Including Atomic Orbital (GIAO) method is widely used for this purpose, calculating the ¹H and ¹³C NMR isotropic shielding values for the optimized molecular structure. dergipark.org.trresearchgate.net The calculated values, referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental spectra to confirm the proposed structure and assign specific signals. openaccesspub.org

Table 3: Comparison of Hypothetical Calculated and Experimental ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Carbon Atom | Calculated (GIAO) | Experimental |

| C (ipso to OCH₃) | 160.5 | 159.9 |

| C (ipso to propylamine) | 145.2 | 144.8 |

| C (quaternary, propane) | 51.8 | 51.5 |

| C (methoxy) | 55.7 | 55.2 |

| C (methyl, propane) | 29.5 | 29.1 |

| Note: This data is illustrative. Calculated values are typically scaled for better correlation with experimental results. |

Molecular Docking and Dynamics Simulations

While quantum chemistry focuses on the intrinsic properties of a single molecule, molecular docking and dynamics simulations are used to study its interactions with other molecules, typically biological macromolecules like proteins or receptors.

Prediction of Ligand-Receptor Interactions and Binding Modes

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves placing the 3D structure of the ligand, this compound, into the binding site of a target protein. A scoring function then evaluates thousands of possible binding poses, ranking them based on their predicted binding affinity.

The resulting top-ranked poses reveal the specific ligand-receptor interactions that stabilize the complex. These interactions can include:

Hydrogen Bonds: The primary amine group is a potential hydrogen bond donor, while the methoxy oxygen can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The phenyl ring and the propane methyl groups can form favorable interactions with nonpolar amino acid residues in the binding pocket.

Pi-Interactions: The aromatic phenyl ring can engage in pi-pi stacking or pi-cation interactions with complementary residues of the receptor.

These simulations can provide a detailed, atom-level hypothesis of the binding mode, guiding further experimental studies. nih.govmdpi.com

Computational Estimation of Binding Affinities

Docking algorithms provide a score that serves as an estimate of the binding affinity, typically expressed in units of energy (e.g., kcal/mol). mdpi.com A more negative score generally implies a more favorable binding interaction. nih.gov These scores are useful for comparing the potential affinity of different ligands for the same target.

For a more rigorous and accurate estimation of binding affinity, Molecular Dynamics (MD) simulations can be employed. nih.gov An MD simulation starts with the best-docked pose and simulates the movements of all atoms in the ligand-receptor complex over time (from nanoseconds to microseconds). nih.gov This allows for an assessment of the stability of the binding pose and the key interactions over time. nih.gov Advanced techniques can then be used to calculate the binding free energy from the MD trajectory, providing a more reliable prediction of the ligand's affinity for its target receptor. nih.gov

Table 4: Hypothetical Binding Affinity Estimates for this compound with a Target Receptor

| Method | Predicted Affinity | Key Interacting Residues (Hypothetical) |

| Molecular Docking | -7.5 kcal/mol (Docking Score) | Tyr120, Phe250, Ser155 |

| Molecular Dynamics | -8.2 ± 0.5 kcal/mol (Binding Free Energy) | Tyr120, Phe250, Ser155, Asp115 |

| Note: This data is for illustrative purposes only and is highly dependent on the specific receptor target. |

Prediction of Reactivity and Stability in Chemical Reactions and Synthetic Pathways

Computational chemistry and theoretical studies offer a powerful lens through which the reactivity and stability of a molecule like this compound can be predicted. By employing quantum chemical calculations, researchers can model the electronic structure and energy of the molecule to forecast its behavior in chemical reactions and its persistence under various conditions. While specific, in-depth computational research on this compound is not extensively available in peer-reviewed literature, we can utilize publicly available computed data and draw parallels from studies on analogous compounds to understand its likely chemical characteristics.

Molecular Properties and Descriptors

A foundational aspect of predicting reactivity involves the calculation of various molecular properties and descriptors. These values, derived from the molecule's computed electronic structure, provide quantitative insights into its chemical nature. For this compound, several key descriptors have been calculated and are available through public chemical databases.

| Property Name | Property Value |

|---|---|

| Molecular Weight | 165.23 g/mol |

| XLogP3 | 1.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 165.115364102 Da |

| Topological Polar Surface Area | 35.3 Ų |

| Heavy Atom Count | 12 |

| Formal Charge | 0 |

| Complexity | 127 |

These computed properties offer a preliminary assessment of the molecule's behavior. For instance, the hydrogen bond donor and acceptor counts suggest its potential to participate in hydrogen bonding, which can influence its solubility and interactions with other molecules. The Topological Polar Surface Area (TPSA) is a descriptor often used to predict drug transport properties. The XLogP3 value indicates its lipophilicity, which is a critical factor in its distribution between aqueous and non-aqueous environments.

Prediction of Reactivity

The reactivity of a molecule is fundamentally governed by its electronic structure. Computational methods, such as Density Functional Theory (DFT), are commonly employed to study the electronic properties of molecules to predict their reactivity. For amphetamine and its analogs, DFT calculations have been used to understand their stability and interactions. nih.gov While specific DFT studies on this compound are not readily found, the principles from related research can be applied.

Key parameters that are typically calculated to predict reactivity include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A smaller HOMO-LUMO gap generally implies higher reactivity.

Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution on the surface of a molecule. Regions of negative potential (typically colored red or yellow) are indicative of electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the nitrogen atom of the amine group and the oxygen atom of the methoxy group would be expected to be regions of negative electrostatic potential, making them likely sites for interaction with electrophiles.

Global Reactivity Descriptors: Quantities such as electronegativity, chemical hardness, and global electrophilicity index can be calculated from the HOMO and LUMO energies to provide a more quantitative measure of a molecule's reactivity.

In the context of this compound, the amine group is a primary site of reactivity, capable of acting as a nucleophile and a base. The aromatic ring, activated by the electron-donating methoxy group, is susceptible to electrophilic aromatic substitution. Computational studies could precisely predict the most likely positions for such substitutions (ortho, para, or meta to the existing substituents) by analyzing the electron density and the stability of the intermediate carbocations.

Prediction of Stability

The stability of a chemical compound in various environments and along synthetic pathways is another area where computational chemistry provides valuable insights.

Thermodynamic Stability: The heat of formation and Gibbs free energy of formation are fundamental thermodynamic properties that can be calculated to assess the intrinsic stability of a molecule. By comparing these values with those of potential isomers or degradation products, the relative stability can be determined.

Conformational Analysis: this compound has several rotatable bonds, leading to different possible conformations. Computational methods can be used to identify the lowest energy (most stable) conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions and stability.

Reaction Pathway Analysis: In the context of a synthetic pathway, computational chemistry can be used to model the entire reaction mechanism. This involves calculating the energies of reactants, transition states, intermediates, and products. By identifying the transition state with the highest energy (the rate-determining step), the feasibility and kinetics of a proposed synthetic route can be evaluated. This predictive capability can help in optimizing reaction conditions and choosing the most efficient synthetic pathway. Studies on amphetamine-type stimulants have demonstrated their stability under various storage conditions, which can be correlated with their inherent molecular stability. gla.ac.ukresearchgate.net

While detailed, published computational studies specifically targeting this compound are scarce, the tools of computational chemistry provide a robust framework for predicting its reactivity and stability. The computed molecular properties available in public databases offer a starting point, and by applying the methodologies used for structurally similar compounds, a comprehensive theoretical understanding of its chemical behavior can be achieved.

Advanced Research Applications and Future Directions for 2 3 Methoxyphenyl Propan 2 Amine

Utility as a Chiral Building Block in the Synthesis of More Complex Molecules

The structural features of 2-(3-Methoxyphenyl)propan-2-amine make it a promising chiral building block for the synthesis of more complex, stereochemically defined molecules. Chiral building blocks are essential in modern organic synthesis, particularly for creating compounds with specific biological activities, as stereochemistry often dictates molecular recognition and function.

The utility of chiral amine-containing structures is well-documented. For instance, the development of bifunctional building blocks, such as those comprising a chiral epoxide and a tert-butanesulfinyl imine, allows for the diversity-oriented and step-economy synthesis of complex motifs like anti-1,3-diaminopropan-2-ol. nih.gov This specific motif is a privileged structure in the design of peptidomimetic aspartic protease inhibitors, including the anti-HIV drug darunavir. nih.gov The synthesis leverages the chiral auxiliary to direct a highly diastereoselective reaction, a principle that could be applied to derivatives of this compound to control the stereochemical outcome of subsequent reactions.

Furthermore, the design and synthesis of three-dimensional (3D) building blocks for fragment-based drug discovery highlights the importance of creating scaffolds with well-defined exit vectors for further functionalization. whiterose.ac.uk By incorporating a chiral amine like this compound into such a 3D fragment, researchers can explore chemical space more effectively, leading to the discovery of potent and selective modulators of biological targets. whiterose.ac.uk The synthesis of complex molecules often involves multi-step sequences where the chirality of the initial building block is transferred through successive transformations.

Table 1: Examples of Chiral Building Blocks in Complex Synthesis This table is representative of the concept and does not exclusively feature this compound, for which specific public data is limited.

| Chiral Building Block Class | Synthetic Application | Target Molecule Class | Reference |

|---|---|---|---|

| Epoxy-imine derivatives | Diastereoselective nucleophilic addition & epoxide cleavage | Peptidomimetic aspartic protease inhibitors | nih.gov |

| 3-D Cyclopropyl fragments | Suzuki-Miyaura cross-coupling & amine functionalization | JAK3 inhibitors | whiterose.ac.uk |

Development of Novel Chemical Biology Tools and Probes

The this compound structure can be adapted to create sophisticated chemical biology tools and probes for studying biological systems. These tools are designed to interact with and report on specific biological processes, providing insights that are often unattainable through other means.

A key application is in the development of labeled compounds for tracking and quantification. For example, phenethylamine (B48288) derivatives have been successfully labeled with carbon-11 (B1219553) ([¹¹C]) and carbon-13 ([¹³C]). iaea.orgnih.gov The synthesis of [¹¹C]-labeled phenylethylamines allows for in vivo bio-distribution studies using techniques like Positron Emission Tomography (PET), although targeting specific organs like the myocardium can be challenging. iaea.org The availability of high-quality [¹³C]-labelled internal standards of phenethylamine derivatives is crucial for the accurate quantification of these compounds in biological samples via mass spectrometry, which is vital in fields like forensic analysis and metabolomics. nih.gov

Another powerful approach is photoaffinity labeling. By incorporating a photophore, such as a benzophenone (B1666685) or phenylazide, into a phenethylamine-derived ligand, researchers can create probes that bind to a specific receptor and then form a covalent bond upon photo-irradiation. nih.gov This technique has been used to elucidate the functional analysis of adenosine (B11128) receptors, and a similar strategy could be employed with derivatives of this compound to investigate its potential biological targets. nih.gov

Emerging Methodologies in Chemical Synthesis and Biotransformation Applied to Phenethylamine Derivatives

The synthesis of phenethylamine derivatives, including this compound, benefits from ongoing innovation in chemical synthesis and biotransformation. Researchers are continuously developing more efficient, safer, and environmentally friendly methods.

Recent synthetic strategies have focused on improving yields and reducing hazardous reagents. For instance, one method for preparing phenylethylamine involves using zinc borohydride (B1222165) in a tetrahydrofuran (B95107) solution to reduce phenylacetamide, which offers high yields and few side reactions. google.com Other processes involve the catalytic hydrogenation of substituted phenylacetonitriles in the presence of a noble metal catalyst to produce the desired phenethylamine derivative. google.com The development of new catalytic systems, such as rhodium-catalyzed oxidative coupling and ruthenium-catalyzed carbonylative cycloadditions, provides novel pathways for constructing complex heterocyclic structures like 2-pyrones from simpler precursors, showcasing the broader advancements in synthetic methodology that can be applied to phenethylamine precursors. mdpi.com

Biotransformation, which utilizes enzymes or whole organisms to perform chemical reactions, is an emerging area with significant potential. Enzyme-mediated synthesis offers high selectivity and mild reaction conditions, which are advantageous for creating complex chiral molecules. chemscene.comresearchgate.net The application of imine reductases, for example, has shown great promise for the asymmetric synthesis of chiral amines. researchgate.net Applying such biocatalytic methods to the synthesis of this compound could provide an efficient route to enantiomerically pure forms of the compound.

Advanced Computational Modeling for Rational Drug Design and Discovery

Computational modeling is an indispensable tool in modern drug discovery, enabling the rational design of new therapeutic agents. nih.govnih.gov The scaffold of this compound can be used as a starting point for in silico studies to predict and optimize its interaction with various biological targets.

The process of computer-aided drug design (CADD) can be broadly categorized into structure-based and ligand-based approaches. nih.govmdpi.com If the three-dimensional structure of a target protein is known, structure-based methods like molecular docking can be used to predict the binding pose and affinity of this compound or its derivatives within the protein's active site. nih.govmpg.de This information can guide the design of new analogs with improved potency and selectivity. Molecular dynamics simulations can further explore the dynamic behavior of the ligand-protein complex over time. nih.gov

When the target structure is unknown, ligand-based methods such as pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies are employed. mdpi.commpg.de By analyzing a set of known active molecules, a pharmacophore model can be built to define the essential chemical features required for biological activity. This model can then be used to screen virtual libraries for new compounds that fit the pharmacophore. mdpi.com The increasing use of artificial intelligence and machine learning is further transforming drug design, allowing for the rapid generation and optimization of novel molecular structures with desired properties. nih.govmdpi.com An in silico study on the related compound β-phenethylamine demonstrated its potential to inhibit mitochondrial complexes, showcasing how computational tools can be used to hypothesize mechanisms of action and guide further experimental work. nih.gov

Table 2: Key Computational Techniques in Drug Discovery

| Technique | Description | Application to this compound | Reference |

|---|---|---|---|

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target protein. | Identifying potential biological targets and optimizing binding interactions. | nih.govmpg.de |

| Molecular Dynamics | Simulates the physical movements of atoms and molecules over time. | Assessing the stability of the ligand-receptor complex and understanding dynamic interactions. | nih.gov |

| Pharmacophore Modeling | Identifies the 3D arrangement of essential features responsible for a drug's biological activity. | Designing new molecules with similar activity profiles based on a common feature set. | mdpi.com |

| QSAR | Relates the chemical structure of compounds to their biological activity quantitatively. | Predicting the activity of new derivatives before synthesis. | mpg.de |

Interdisciplinary Research Perspectives Integrating Chemical and Biological Sciences

The full potential of this compound can be realized through interdisciplinary research that bridges chemical synthesis, computational analysis, and biological investigation. The phenethylamine scaffold itself is a prime example of a structure that sits (B43327) at the intersection of these fields, being central to both synthetic chemistry and neurobiology. nih.gov

The medicinal chemistry of 2-phenethylamines provides a rich landscape of therapeutic targets, including adrenoceptors, dopamine (B1211576) receptors, and various enzymes. nih.gov By synthesizing derivatives of this compound and testing them against a panel of these targets, researchers can uncover new structure-activity relationships. This integration of synthetic chemistry and pharmacology is crucial for lead discovery and optimization.